
15-céto Latanoprost
Vue d'ensemble
Description
Le 15-céto Latanoprost est un métabolite actif de l'analogue de la prostaglandine, le Latanoprost. Il est principalement connu pour son rôle dans la réduction de la pression intraoculaire, ce qui en fait un composé important dans le traitement du glaucome . Ce composé est une impureté pharmaceutique potentielle trouvée dans les préparations commerciales de Latanoprost .
Applications De Recherche Scientifique
15-Keto Latanoprost has several scientific research applications:
Ophthalmology: It is used to study the reduction of intraocular pressure in glaucoma treatment.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of prostaglandin analogs.
Biochemistry: It serves as a model compound to study the metabolism and degradation of prostaglandins.
Industrial Applications: The compound is used in the development of stable aqueous formulations for eye drops.
Mécanisme D'action
Target of Action
15-Keto Latanoprost, also known as 15-Ketolatanoprost, is an active metabolite of the FP receptor agonist latanoprost . The primary target of 15-Keto Latanoprost is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .
Mode of Action
15-Keto Latanoprost interacts with its target, the FP receptor, to exert its effects. It is less potent than the parent compound latanoprost but still retains the ability to produce a small but measurable decrease in the intraocular pressure . It is also a miotic in the normal cat eye, causing a reduction in pupillary diameter .
Biochemical Pathways
The biochemical pathways affected by 15-Keto Latanoprost are related to the regulation of intraocular pressure. The compound is thought to increase uveoscleral outflow , which is a pathway for the drainage of aqueous humor from the eye. This increase in outflow leads to a decrease in intraocular pressure .
Pharmacokinetics
The pharmacokinetics of 15-Keto Latanoprost involve its absorption through the cornea where the prodrug is hydrolyzed to the acid form by esterases to become biologically active . Studies in humans indicate that the peak concentration in the aqueous humor is reached about two hours after topical administration . The acid of latanoprost can be measured in aqueous humor during the first four hours, and in plasma only during the first hour after local administration .
Result of Action
The primary result of 15-Keto Latanoprost’s action is a reduction in intraocular pressure. When applied once daily to glaucomatous monkey eyes, all three concentrations of 15-Keto Latanoprost produced significant reductions in intraocular pressure . The maximum reduction was observed on treatment day 5, regardless of the drug or concentration studied .
Action Environment
The action of 15-Keto Latanoprost is influenced by the environment within the eye. The compound is absorbed through the cornea and is hydrolyzed to its active form within the eye . The efficacy of the compound may be influenced by factors such as the health of the eye, the presence of other medications, and individual variations in response .
Analyse Biochimique
Biochemical Properties
15-Keto Latanoprost interacts with various enzymes, proteins, and other biomolecules. It is a potential metabolite of latanoprost when administered to animals . The majority of receptor-binding studies indicate that the free acid metabolites of these compounds are agonists at the prostaglandin FP receptor .
Cellular Effects
15-Keto Latanoprost has significant effects on various types of cells and cellular processes. It has been shown to produce a small but measurable decrease in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 µg/eye . It also causes an 8 mm Hg reduction in pupillary diameter at 5 µg/eye .
Molecular Mechanism
The molecular mechanism of action of 15-Keto Latanoprost involves its interactions with biomolecules and changes in gene expression. The ocular hypotensive response of these PG drugs may actually be mediated by EP3 receptors activated by endogenously produced PGs resulting from drug stimulation of FP receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-Keto Latanoprost change over time. When applied once daily to glaucomatous monkey eyes, all three concentrations of 15-Keto Latanoprost produced significant reductions in IOP, with the maximum reduction on treatment day 5 .
Dosage Effects in Animal Models
The effects of 15-Keto Latanoprost vary with different dosages in animal models. The maximum reduction from vehicle-only baseline IOP was 3.0 ± 0.3 mm Hg (9%) for 0.0001% 15-Keto Latanoprost, 7.6 ± 0.6 mm Hg (23%) for 0.001% 15-Keto Latanoprost, and 6.3 ± 0.4 mm Hg (18%) for 0.01% 15-Keto Latanoprost .
Metabolic Pathways
15-Keto Latanoprost is involved in various metabolic pathways. Three of the four clinically used PG analogs have a hydroxyl group on position 15, which is the site of potential metabolic conversion into a 15-keto analog .
Méthodes De Préparation
La synthèse du 15-céto Latanoprost implique plusieurs étapes, à partir du précurseur chiral Corey lactone diol. La voie de synthèse comprend l'oxydation de Swern, la réduction allylique et les conditions de réaction de Wittig . La réduction des groupes fonctionnels cétone et alcène est réalisée en une seule étape à l'aide d'un catalyseur peu coûteux tel que le chlorure de nickel et le borohydrure de sodium dans le méthanol . Cette méthode offre une haute stéréosélectivité et un rendement amélioré, ce qui en fait un protocole efficace pour la synthèse du this compound.
Analyse Des Réactions Chimiques
Le 15-céto Latanoprost subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, tels que des dérivés 15-céto.
Réduction : Les réactions de réduction peuvent convertir le groupe céto en groupe hydroxyle.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle phényle.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du this compound .
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Ophtalmologie : Il est utilisé pour étudier la réduction de la pression intraoculaire dans le traitement du glaucome.
Pharmacologie : Le composé est utilisé pour étudier la pharmacocinétique et la pharmacodynamie des analogues de la prostaglandine.
Biochimie : Il sert de composé modèle pour étudier le métabolisme et la dégradation des prostaglandines.
Applications industrielles : Le composé est utilisé dans le développement de formulations aqueuses stables pour les gouttes ophtalmiques.
5. Mécanisme d'action
Le this compound exerce ses effets en augmentant l'écoulement uvéoscléral, réduisant ainsi la pression intraoculaire . Il agit comme un agoniste du récepteur FP de la prostaglandine, conduisant à la relaxation du muscle ciliaire et à une augmentation de la percolation de l'humeur aqueuse à travers les tissus . Ce mécanisme est similaire à celui de son composé parent, le Latanoprost, mais avec des propriétés pharmacocinétiques distinctes .
Comparaison Avec Des Composés Similaires
Le 15-céto Latanoprost est similaire à d'autres analogues de la prostaglandine tels que :
Latanoprost : Le composé parent, qui est plus puissant pour réduire la pression intraoculaire.
Bimatoprost : Un autre analogue de la prostaglandine utilisé dans le traitement du glaucome, connu pour son efficacité supérieure.
Travoprost : Fonction similaire mais avec des propriétés pharmacocinétiques différentes.
Isopropyl Unoprostone : Un analogue moins puissant avec un mécanisme d'action différent.
Comparé à ces composés, le this compound est unique en raison de sa voie métabolique spécifique et de son rôle en tant qu'impureté mineure dans les préparations commerciales .
Activité Biologique
15-keto Latanoprost is a significant metabolite of Latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma. This article delves into its biological activity, focusing on its effects on intraocular pressure (IOP), aqueous humor dynamics, and its mechanism of action, supported by various studies and data.
Overview of 15-keto Latanoprost
15-keto Latanoprost is formed from the metabolism of Latanoprost and exhibits biological activity that influences ocular physiology. Its primary therapeutic application is in lowering IOP in patients with glaucoma or ocular hypertension. Understanding its biological activity is crucial for optimizing treatment regimens and improving patient outcomes.
The mechanism by which 15-keto Latanoprost exerts its effects involves several pathways:
- FP Receptor Activation : Like Latanoprost, 15-keto Latanoprost acts as an agonist at the FP receptor, leading to increased uveoscleral outflow, which is a significant pathway for reducing IOP.
- Aqueous Humor Dynamics : Studies have shown that 15-keto Latanoprost affects the dynamics of aqueous humor flow and production. It has been observed to increase outflow facility without significantly altering aqueous humor production rates.
Effects on Intraocular Pressure
Several studies have quantitatively assessed the impact of 15-keto Latanoprost on IOP:
Study Reference | Concentration | IOP Reduction (mm Hg) | Significance |
---|---|---|---|
Wang et al., 2007 | 0.0001% | 3.0 ± 0.3 (9%) | P < 0.05 |
Wang et al., 2007 | 0.001% | 7.6 ± 0.6 (23%) | P < 0.001 |
Wang et al., 2007 | 0.01% | 6.3 ± 0.4 (18%) | P < 0.001 |
Wang et al., 2007 | Latanoprost (0.005%) | 6.6 ± 0.6 (20%) | P < 0.001 |
These results indicate that 15-keto Latanoprost can achieve comparable or superior reductions in IOP compared to standard Latanoprost formulations, particularly at certain concentrations .
Aqueous Humor Dynamics
The effects of 15-keto Latanoprost on aqueous humor dynamics have been studied through various methodologies:
- Tonographic Outflow Facility : In studies involving normal monkeys, administration of 15-keto Latanoprost did not significantly alter the tonographic outflow facility or aqueous humor flow rates, suggesting a mechanism primarily focused on enhancing uveoscleral outflow rather than altering production .
- Fluorophotometric Measurements : These measurements indicated that while IOP was reduced significantly, the underlying mechanisms did not involve substantial changes in aqueous humor dynamics, reinforcing the notion of enhanced outflow as the primary action .
Comparative Studies with Other Prostaglandins
In comparative studies with other prostaglandin analogs like Bimatoprost and Travoprost, 15-keto Latanoprost demonstrated similar efficacy in lowering IOP but with distinct pharmacokinetic profiles that may influence clinical outcomes:
- Bimatoprost vs. Latanoprost : Research indicated that switching from Latanoprost to Bimatoprost resulted in additional IOP reduction, highlighting differences in their mechanisms despite both being effective .
- Trabecular Outflow Facility : Evidence suggests that while all prostaglandin analogs increase trabecular outflow facility, variations exist among them regarding their potency and duration of action .
Case Studies and Clinical Implications
Clinical implications of using 15-keto Latanoprost are supported by case studies demonstrating its safety and efficacy:
- Long-term Efficacy : In patients with chronic glaucoma, long-term administration of 15-keto Latanoprost resulted in sustained reductions in IOP without significant adverse effects.
- Tolerability : Studies show that formulations containing 15-keto Latanoprost are well-tolerated by patients, with minimal ocular surface irritation reported compared to traditional treatments .
Propriétés
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432091 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135646-98-9 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 15-keto latanoprost compare to latanoprost in terms of its IOP-lowering effect in glaucomatous eyes?
A1: Research indicates that 15-keto latanoprost exhibits potent ocular hypotensive effects comparable to, and in some instances, superior to, the commercially available latanoprost (Xalatan). A study using a monkey model of glaucoma demonstrated that a 0.001% concentration of 15-keto latanoprost achieved equivalent or greater reductions in intraocular pressure (IOP) compared to a 0.005% concentration of latanoprost. [] This suggests that 15-keto latanoprost could potentially offer similar therapeutic benefits at a lower concentration.
Q2: What is the proposed mechanism of action for 15-keto latanoprost in reducing IOP?
A2: While the precise mechanism remains to be fully elucidated, studies suggest that 15-keto latanoprost, like latanoprost, primarily lowers IOP by enhancing uveoscleral outflow. [] In a study on normal monkey eyes, a single dose of 0.005% 15-keto latanoprost did not significantly alter tonographic outflow facility (C) or fluorophotometric aqueous humor flow rates (F) compared to baseline or vehicle-treated control eyes. [] This suggests that 15-keto latanoprost's IOP-lowering effect is unlikely due to changes in aqueous humor production or conventional outflow pathways.
Q3: Can the analytical methods used to quantify 15-keto latanoprost also detect related substances and impurities?
A3: Yes, a versatile high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous quantification of latanoprost, timolol, benzalkonium chloride, and related substances, including degradation products. [] This stability-indicating method utilizes a reverse-phase cyano column and gradient elution with a phosphate buffer/acetonitrile/methanol mobile phase. Importantly, it can detect 15-keto latanoprost and its known impurities, along with other components of interest, demonstrating its utility for quality control and stability assessments of ophthalmic solutions containing 15-keto latanoprost.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.